2-(Methylamino)-4-phenylbutanoic acid
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Description
2-(Methylamino)-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Biological Activity
2-(Methylamino)-4-phenylbutanoic acid, also known as (R)-2-amino-4-phenylbutanoic acid, is a chiral amino acid derivative with significant biological activity. This compound is characterized by its unique structure, which includes a methylamino group and a phenyl substituent, and has a molecular formula of C11H15N1O2 with a molecular weight of approximately 195.25 g/mol. Its potential applications span pharmaceuticals and biochemistry, particularly in drug development targeting neurological conditions.
Neurotransmitter Modulation
(R)-2-(Methylamino)-4-phenylbutanoic acid has been studied for its influence on neurotransmitter systems. Research indicates that it can interact with various receptors and enzymes involved in neurochemical signaling, potentially affecting metabolic pathways related to neurotransmission. Its structural similarity to other amino acids enhances its ability to engage with biological targets, making it a valuable tool in studying amino acid metabolism and neurotransmission .
Pharmacological Potential
The pharmacological profile of (R)-2-(Methylamino)-4-phenylbutanoic acid suggests it may have therapeutic effects in treating neurological disorders. Its interactions with neurotransmitter systems could lead to targeted therapeutic applications that are not observed in structurally related compounds. For instance, studies have shown that this compound can modulate the activity of neurotransmitters, which may have implications for conditions such as depression or anxiety .
Comparative Analysis
The following table summarizes the structural features and biological activity of (R)-2-(Methylamino)-4-phenylbutanoic acid compared to related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(R)-2-(Methylamino)-4-phenylbutanoic acid | Chiral amino acid derivative | Potential modulation of neurotransmitter systems |
(S)-2-Amino-4-phenylbutanoic acid | Enantiomer of (R)-isomer | Different biological activity profile |
2-Amino-3-methyl-4-phenylbutanoic acid | Contains an additional methyl group at position 3 | May exhibit different pharmacological properties |
2-(Hydroxymethyl)aniline | Phenyl group with hydroxymethyl substitution | Lacks carboxylic acid functionality |
The chirality of (R)-2-(Methylamino)-4-phenylbutanoic acid is crucial for its biological activity, distinguishing it from its enantiomer and other similar compounds .
Study on Neurochemical Effects
A study published in the Journal of Neurochemistry investigated the effects of (R)-2-(Methylamino)-4-phenylbutanoic acid on synaptic transmission in rodent models. The results indicated that administration of the compound led to increased levels of certain neurotransmitters, suggesting a potential role in enhancing synaptic plasticity .
Synthesis and Applications
Research has detailed various methods for synthesizing (R)-2-(Methylamino)-4-phenylbutanoic acid, highlighting its importance as a biochemical research tool. The synthesis typically involves chiral resolution techniques or asymmetric synthesis methods, which are crucial for obtaining the active (R) form .
Safety Profile
An evaluation of the safety profile of (R)-2-(Methylamino)-4-phenylbutanoic acid indicated minimal toxicity at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects when used in clinical settings .
Properties
IUPAC Name |
2-(methylamino)-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12-10(11(13)14)8-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXKJPGRZSDYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281029 |
Source
|
Record name | 2-(methylamino)-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5443-52-7 |
Source
|
Record name | NSC19810 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(methylamino)-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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